molecular formula C7H4BrCl3S B14372099 1-Bromo-3-(trichloromethylsulfanyl)benzene CAS No. 90942-22-6

1-Bromo-3-(trichloromethylsulfanyl)benzene

Katalognummer: B14372099
CAS-Nummer: 90942-22-6
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: AWTLLUKOZXIHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(trichloromethylsulfanyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom at the first position and a trichloromethylsulfanyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(trichloromethylsulfanyl)benzene typically involves the bromination of 3-(trichloromethylsulfanyl)benzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-(trichloromethylsulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The trichloromethylsulfanyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(trichloromethylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving the modification of biomolecules.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(trichloromethylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The trichloromethylsulfanyl group can participate in redox reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the trichloromethylsulfanyl group.

    1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the trichloromethylsulfanyl group.

    1-Bromo-3-methylbenzene: Features a methyl group in place of the trichloromethylsulfanyl group.

Uniqueness

1-Bromo-3-(trichloromethylsulfanyl)benzene is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Eigenschaften

CAS-Nummer

90942-22-6

Molekularformel

C7H4BrCl3S

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-bromo-3-(trichloromethylsulfanyl)benzene

InChI

InChI=1S/C7H4BrCl3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H

InChI-Schlüssel

AWTLLUKOZXIHNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)SC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.